

Semisynthetic pathways using ECBN hydrochloride as an intermediate

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Compound of Interest

Compound Name: *ECBN hydrochloride*

Cat. No.: *B3345260*

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Application Note: Semisynthetic Strategies Utilizing Echinocandin B Nucleus (ECBN) Hydrochloride[1][2]

Executive Summary

Echinocandin B Nucleus (ECBN) Hydrochloride (CAS: 1029890-89-8) serves as the critical "chassis" molecule for the semisynthesis of second- and third-generation echinocandin antifungals, including Anidulafungin and Rezafungin.[1][2] Structurally, ECBN is the cyclic hexapeptide core of Echinocandin B, obtained via the enzymatic cleavage of its natural linoleoyl side chain.[1][2][3]

This guide details the semisynthetic utility of ECBN HCl. Unlike total synthesis, which is commercially unviable for such complex macrocycles, semisynthesis using ECBN allows researchers to retain the potent

-(1,3)-D-glucan synthase inhibitory core while swapping the lipophilic side chain to optimize pharmacokinetics (PK), solubility, and toxicity profiles.[1][2]

Chemical Foundation & Reactivity

2.1 Structural Logic ECBN is a cyclic hexapeptide containing non-proteinogenic amino acids, including 4,5-dihydroxy-ornithine and 4-hydroxy-proline derivatives.[1][2]

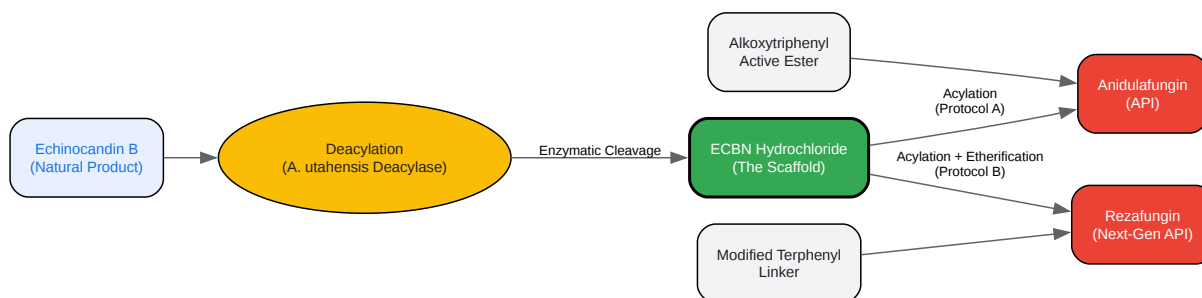
- The "Handle": The primary amine () at the ornithine residue (C18 position) is the sole site for regioselective acylation.[1][2]
- The Challenge: The molecule is densely functionalized with hydroxyl groups, making solubility (high polarity) and chemoselectivity (OH vs. NH) critical parameters.[1][2]
- Stability: The hemiaminal region is sensitive to acid; thus, reactions are typically conducted under neutral to mildly basic conditions.[2]

2.2 Mechanism of Semisynthesis The core strategy involves the acylation of the ECBN amine with a lipophilic tail.

(Where LG = Leaving Group, typically an active ester like pentafluorophenol or HOBT).[1][2]

Workflow Visualization

The following diagram illustrates the conversion of natural Echinocandin B into high-value APIs using ECBN as the pivot point.



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Figure 1: Semisynthetic workflow converting the natural fermentation product Echinocandin B into clinical APIs via the ECBN intermediate.[\[1\]](#)[\[2\]](#)

Detailed Protocols

Protocol A: Synthesis of Anidulafungin from ECBN HCl

Target: Acylation of the ornithine amine with an alkoxytriphenyl side chain.[\[1\]](#)

Reagents:

- **ECBN Hydrochloride** (Starting Material)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Active Ester: 1-[4-[4-(pentyloxy)phenyl]phenyl]benzoate (activated as 2,4,5-trichlorophenyl or pentafluorophenyl ester).[\[1\]](#)[\[2\]](#)
- Solvent: Anhydrous Dimethylformamide (DMF).[\[1\]](#)[\[2\]](#)
- Base: Diisopropylethylamine (DIPEA).[\[1\]](#)[\[2\]](#)

Step-by-Step Procedure:

- Preparation of Reaction Matrix:
 - In a chemically resistant reactor, dissolve 10.0 g (approx. 12 mmol) of ECBN HCl in 100 mL of anhydrous DMF.
 - Note: ECBN HCl is hygroscopic.[\[1\]](#)[\[6\]](#) Ensure the starting material is dried (vacuum oven, 25°C, 12h) prior to weighing.
 - Stir at room temperature (20–25°C) under nitrogen atmosphere until a clear solution is obtained.
- pH Adjustment:
 - Add DIPEA dropwise to adjust the pH to approximately 7.5–8.0.[\[1\]](#)
 - Critical: Do not exceed pH 8.5 to prevent base-catalyzed degradation of the peptide core.[\[1\]](#)[\[2\]](#)

- Acylation Reaction:
 - Add 1.1 equivalents of the Side Chain Active Ester (e.g., 2,4,5-trichlorophenyl ester of the terphenyl acid) in a single portion.
 - Monitor the reaction via HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).
 - Endpoint: Reaction is typically complete within 4–6 hours, indicated by <2% remaining ECBN.[2]
- Quenching and Precipitation:
 - Slowly pour the reaction mixture into 1.0 L of cold Ethyl Acetate (EtOAc) or water (depending on solubility preference of the specific derivative) to precipitate the crude product.
 - Filter the white precipitate and wash with cold EtOAc to remove excess side-chain reagents.[1][2]
- Purification:
 - Dissolve crude solid in Methanol/Water (1:1).[1][2]
 - Purify via Preparative RP-HPLC utilizing a C18 stationary phase.[2]
 - Mobile Phase A: 0.1% Acetic Acid in Water.[1]
 - Mobile Phase B: Acetonitrile.[1]
 - Collect fractions containing >98% pure Anidulafungin.[1] Lyophilize to obtain the final powder.[1]

Protocol B: Advanced Pathway for Rezafungin Intermediates

Target: Rezafungin involves a similar acylation but includes structural modifications (choline ether) to enhance stability.[1][2]

Reagents:

- **ECBN Hydrochloride**.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Alkoxytriphenyl active ester.[\[1\]](#)
- Choline chloride (for subsequent steps).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Trifluoroacetic acid (TFA).[\[1\]](#)[\[2\]](#)

Workflow Logic:

- Primary Acylation: Similar to Protocol A, ECBN is first acylated at the ornithine amine.
- Hemiaminal Modification: Unlike Anidulafungin, Rezafungin modifies the hemiaminal region (C5 position) to an ether to prevent ring opening/degradation.[\[1\]](#)[\[2\]](#)
 - Step: The acylated intermediate is treated with a boronic acid derivative or directly reacted with choline chloride in the presence of acid (TFA) to install the choline ether moiety.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Observation: This step significantly increases the half-life of the drug compared to Anidulafungin.[\[1\]](#)

Critical Quality Attributes (CQA) & Troubleshooting

Parameter	Specification	Common Issue	Corrective Action
ECBN Purity	>95% (HPLC)	Residual enzyme or fermentation debris.[1][2]	Ensure source ECBN is re-crystallized or pre-purified via HPLC.[1]
Water Content	<2.0%	Hydrolysis of active ester reagents.	Dry ECBN HCl under high vacuum; use anhydrous DMF.[1]
Reaction pH	7.5 – 8.0	Epimerization of amino acids (if >9).[1][2]	Use weak bases (DIPEA, NMM) and monitor with calibrated pH probe.[1][2]
Impurity Profile	<0.5% Bis-acylated	Over-acylation at OH groups.[1][2]	Strictly control stoichiometry (1.05–1.1 eq) and temperature (<25°C).

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